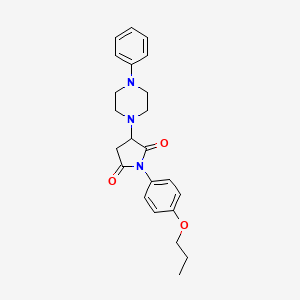
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a synthetic compound that was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic benefits.
Mechanism of Action
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is believed to act as a dopamine reuptake inhibitor, meaning that it increases the levels of dopamine in the brain by preventing its reuptake. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By increasing dopamine levels in the brain, 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione may have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to increase dopamine levels in the prefrontal cortex and striatum of the brain, two areas that are important for cognitive function and motivation. It has also been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, which play a role in mood regulation.
Advantages and Limitations for Lab Experiments
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for dopamine reuptake inhibition. However, it also has limitations, such as its short half-life and the need for specialized equipment to synthesize and administer the compound.
Future Directions
There are several future directions for research on 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, including the development of more potent and selective dopamine reuptake inhibitors, the study of 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione's effects on other neurotransmitters and brain regions, and the development of new therapeutic applications for 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in the treatment of neurological disorders.
Synthesis Methods
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the classical method of organic synthesis and the use of microwave-assisted synthesis. The classical method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride, followed by the reaction of the resulting compound with 4-phenylpiperazine. The microwave-assisted synthesis method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride and copper(II) acetate, followed by the reaction of the resulting compound with 4-phenylpiperazine.
Scientific Research Applications
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-16-29-20-10-8-19(9-11-20)26-22(27)17-21(23(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXHFYAMYCAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

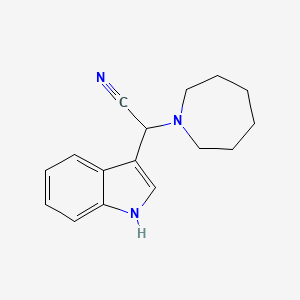

![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
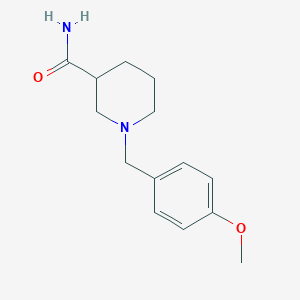
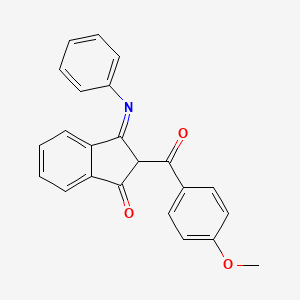
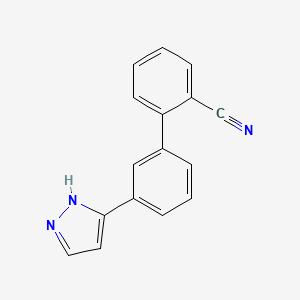




![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)